methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate
Overview
Description
Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate is a synthetic organic compound characterized by its unique structural components and functional groups. As a molecule featuring both nitro and trifluoromethyl groups, it finds various applications in research and industry due to its reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate typically involves the following key steps:
Starting Materials: Common starting materials include methyl 3-amino-5-nitrobenzoate and 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride.
Coupling Reaction: The initial step involves coupling the methyl 3-amino-5-nitrobenzoate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine, under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane, at low temperatures to prevent side reactions and to improve yield.
Industrial Production Methods
For large-scale production, the process often involves:
Optimizing reaction conditions to ensure safety and efficiency.
Utilizing continuous flow reactors to increase throughput while maintaining control over reaction parameters.
Implementing rigorous purification steps such as recrystallization or column chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate can undergo various types of chemical reactions including:
Oxidation: Can be oxidized under strong oxidizing conditions, potentially affecting the nitro group.
Reduction: The nitro group can be selectively reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO₄ or H₂O₂ in acidic medium.
Reduction: Tin(II) chloride in HCl.
Substitution: Nucleophiles such as thiols or amines in polar solvents under mild conditions.
Major Products
Oxidation: Products with higher oxidation states, potentially forming nitrobenzene derivatives.
Reduction: Methyl 3-amino-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate.
Substitution: Derivatives where the nitro or trifluoromethyl groups are substituted by nucleophiles.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology
Medicine
Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Industry
In industrial applications, it might be used in the development of novel materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. The presence of reactive groups allows it to form covalent or non-covalent interactions, which can inhibit or modify the function of these targets. For example, the nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Shares a similar core structure but lacks the thiadiazole moiety.
5-(Trifluoromethyl)-1,3,4-thiadiazole derivatives: These compounds contain the same thiadiazole ring but with different substituents.
Benzamide derivatives: Featuring different substitutions on the benzene ring and carbonyl group.
Highlighting Uniqueness
Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate is unique due to the combination of its functional groups, providing a distinct reactivity profile that makes it valuable for specialized applications in both scientific research and industrial processes.
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Properties
IUPAC Name |
methyl 3-nitro-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O5S/c1-24-9(21)6-2-5(3-7(4-6)19(22)23)8(20)16-11-18-17-10(25-11)12(13,14)15/h2-4H,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHNRZKCFPLHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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